molecular formula C8H15NO3 B1606001 2-(isopropylideneamino)oxy-propionic acid ethyl ester CAS No. 54716-29-9

2-(isopropylideneamino)oxy-propionic acid ethyl ester

Cat. No. B1606001
Key on ui cas rn: 54716-29-9
M. Wt: 173.21 g/mol
InChI Key: YXSVQLSROJMFIP-UHFFFAOYSA-N
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Patent
US07875602B2

Procedure details

The ethyl α-(isopropylideneaminooxy)propionate was added to 5% NaOH solution (1.2 L) at 70° C. After 20 min, the solution was cooled to rt and acidified to pH 2.0 with 5N HCl solution. Then to the solution was added (NH4)2SO4 (500 g) and the mixture was extracted with 1:1 benzene:Et2O (2×300 mL). The combined organic extracts were dried over Na2SO4 and concentrated to approximately 200 mL. Petroleum ether (500 mL) was added and the solution was cooled to −20° C. overnight. The recrystallized product was recovered by filtration. 80 g of product 2 was recovered as a white solid (37%). 1H NMR (CDCl3): δ 4.64 (q, 1H, J=6.9 Hz, CH), 1.93 (s, 3H, CH3), 1.90 (s, 3H, CH3), 1.50 (d, 3H, J=6.9 Hz, CH3); M.p. 59-61° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2SO4
Quantity
500 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[N:4][O:5][CH:6]([CH3:12])[C:7]([O:9]CC)=[O:8])([CH3:3])[CH3:2].[OH-].[Na+].Cl>>[C:1](=[N:4][O:5][CH:6]([CH3:12])[C:7]([OH:9])=[O:8])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)=NOC(C(=O)OCC)C
Name
Quantity
1.2 L
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
(NH4)2SO4
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 1:1 benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 200 mL
ADDITION
Type
ADDITION
Details
Petroleum ether (500 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −20° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The recrystallized product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
80 g of product 2 was recovered as a white solid (37%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(C)=NOC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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